S-acetyl-PEG4-Propargyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5S/c1-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19-13(2)14/h1H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVXBDYSVBLUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for S Acetyl Peg4 Propargyl and Its Derivatives
Established Synthetic Pathways for S-acetyl-PEG4-Propargyl
The synthesis of this compound typically involves a multi-step process starting from commercially available tetraethylene glycol. A general synthetic route involves the mono-propargylation of tetraethylene glycol, followed by activation of the terminal hydroxyl group and subsequent nucleophilic substitution with a protected thiol source.
A representative, though not explicitly detailed for this specific compound in the provided results, synthetic approach could be inferred from general PEG linker synthesis. google.combeilstein-journals.org This would likely involve:
Mono-propargylation of Tetraethylene Glycol: Reacting tetraethylene glycol with propargyl bromide in the presence of a base like sodium hydride to form the mono-propargyl ether.
Activation of the Terminal Hydroxyl Group: The remaining terminal hydroxyl group is then converted into a good leaving group, for example, by tosylation or mesylation.
Introduction of the S-acetyl Group: The activated PEG derivative is then reacted with a thiolating agent, such as potassium thioacetate, to introduce the S-acetyl group via nucleophilic substitution.
The efficiency of each synthetic step is crucial for obtaining high purity and yield of the final product. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. For instance, in the propargylation of similar molecules, the use of acetone (B3395972) as a solvent has been shown to result in higher yields compared to acetonitrile. researchgate.net The addition of a catalyst, such as a small amount of potassium iodide, can also promote the SN2 reaction for introducing the propargyl group. researchgate.net
High-dilution conditions are often employed during macrocyclization reactions to favor intramolecular over intermolecular reactions, a principle that can be adapted to minimize the formation of undesired oligomeric byproducts in linear PEG synthesis. acs.org
Table 1: Illustrative Reaction Condition Optimization
| Reaction Step | Parameter | Condition A | Condition B | Observed Outcome |
|---|---|---|---|---|
| Propargylation | Solvent | Acetonitrile | Acetone | Higher yield observed with Acetone. researchgate.net |
| Propargylation | Base | K2CO3 | NaH | NaH is a stronger, non-nucleophilic base often used for alkoxide formation. researchgate.net |
| Thioacetylation | Temperature | Room Temperature | Elevated Temperature | Room temperature is generally preferred to minimize side reactions. |
Scaling up the synthesis of this compound from research to pre-clinical quantities presents several challenges. Maintaining high purity and consistent yields requires careful control over reaction parameters. The use of cost-effective and readily available starting materials is also a key consideration for large-scale production. google.com
Stepwise PEG synthesis methods, which involve the sequential addition of ethylene (B1197577) glycol units, can be laborious and costly. beilstein-journals.org However, newer one-pot approaches that combine deprotection and coupling steps can significantly improve efficiency and reduce costs, making them more suitable for larger scale synthesis. beilstein-journals.org
Optimization of Reaction Conditions for High Purity and Yield
Derivatization of this compound for Specific Applications
The versatility of this compound lies in its two distinct functional handles, which can be orthogonally modified to create a wide range of derivatives for specific applications.
The terminal alkyne of the propargyl group is a key functional handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.commedchemexpress.com This reaction allows for the efficient and specific conjugation of the PEG linker to molecules containing an azide (B81097) group, forming a stable triazole linkage. broadpharm.combiochempeg.com
The propargyl group can also participate in other chemical reactions, such as Michael addition and nucleophilic substitution, further expanding its utility for functionalization. axispharm.com
Table 2: Common Reactions of the Propargyl Group
| Reaction Type | Reactant | Product | Key Features |
|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-containing molecule | Triazole linkage | Highly efficient, specific, and forms a stable bond. broadpharm.combiochempeg.com |
| Michael Addition | Nucleophile | Adduct | Forms a new carbon-carbon or carbon-heteroatom bond. axispharm.com |
| Nucleophilic Substitution | Nucleophile | Substituted alkyne | Can be used to introduce various functional groups. axispharm.com |
The S-acetyl group serves as a protecting group for the thiol functionality. This protection is stable under many reaction conditions but can be selectively removed to generate a reactive free thiol. broadpharm.combroadpharm.com Mild deprotection can be achieved using reagents like hydroxylamine (B1172632) hydrochloride. sigmaaldrich.com More recently, methods using thioglycolic acid in aqueous buffer at pH 8 have been developed for efficient deprotection under mild conditions. researchgate.net
The exposed thiol can then react with various electrophiles, such as maleimides, haloacetamides, and other thiols (to form disulfides), enabling conjugation to proteins and other biomolecules. broadpharm.com
The properties of PEG-based linkers, such as solubility and hydrodynamic radius, can be precisely tuned by varying the length of the polyethylene (B3416737) glycol chain. rsc.orgissuu.com The synthesis of analogs of this compound with different PEG lengths (e.g., PEG2, PEG3, PEG8) is therefore of significant interest. broadpharm.combroadpharm.comnih.gov
Furthermore, branched PEG architectures can be synthesized to create multivalent linkers, which can be advantageous in certain drug delivery and targeting applications.
Mechanistic Insights into Bioconjugation Via S Acetyl Peg4 Propargyl
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Propargyl Moiety
The propargyl group of S-acetyl-PEG4-propargyl serves as a terminal alkyne, a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. biochempeg.combroadpharm.com This "click chemistry" reaction is known for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage with an azide-functionalized molecule. rsc.orgsmolecule.comacs.org
The CuAAC reaction is renowned for its rapid kinetics, often proceeding to high yields in aqueous environments, which is crucial for bioconjugation applications. smolecule.comrsc.org The reaction rate can be significantly influenced by the solvent, with aqueous mixtures often proving beneficial. rsc.org For instance, the use of aqueous buffers is common for biochemical conjugations. rsc.org The efficiency of the CuAAC reaction allows for the use of low concentrations of reactants, which is advantageous when working with precious biomolecules. nih.gov Studies have shown that the reaction can proceed efficiently even in complex biological media, although the presence of endogenous molecules can sometimes affect the yield. nih.govrsc.org
Table 1: Factors Influencing CuAAC Reaction Kinetics
| Factor | Effect on Kinetics and Efficiency |
| Solvent | Aqueous environments are generally favorable for bioconjugation. rsc.org |
| Catalyst Concentration | Higher catalyst concentration can increase the reaction rate, but may also lead to cytotoxicity. nih.gov |
| Ligand Presence | Accelerating ligands can significantly enhance the reaction rate. nih.govatdbio.com |
| Reactant Concentration | Higher concentrations generally lead to faster reactions, but the reaction is efficient even at low concentrations. nih.gov |
| Biological Matrix | Endogenous molecules, such as biothiols, can deactivate the copper catalyst and reduce the reaction yield in cellular environments. nih.govrsc.org |
The copper(I) catalyst is essential for the regioselective formation of the 1,4-disubstituted triazole product. rsc.orgrsc.org The choice of the copper source and, more importantly, the coordinating ligand, plays a critical role in the reaction's success. Ligands serve multiple purposes: they stabilize the Cu(I) oxidation state, prevent the formation of inactive copper aggregates, and increase the catalyst's solubility and efficiency. nih.gov Tris(triazolylmethyl)amine derivatives, such as TBTA and THPTA, are widely used ligands that accelerate the CuAAC reaction and protect biomolecules from oxidative damage. nih.govnih.govnih.gov The nature of the ligand can strongly influence the reaction rate and chemoselectivity. nih.gov
A primary concern with CuAAC in living systems is the cytotoxicity of the copper catalyst. rsc.orgnih.govrsc.org Several strategies have been developed to address this issue:
Ligand Use: Chelating ligands can reduce copper toxicity by sequestering the metal ion and preventing the generation of reactive oxygen species (ROS). rsc.orgnih.gov
Low Catalyst Concentration: Using the minimum effective concentration of the copper catalyst can minimize cytotoxic effects.
Metal-Free Alternatives: For applications where copper toxicity is a major concern, alternative metal-free click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), can be employed. rsc.orgrsc.org However, SPAAC reactions may have slower kinetics compared to CuAAC. rsc.org
Influence of Copper Catalyst and Ligands on Bioconjugation Specificity and Yield
Thiol-Mediated Bioconjugation via the Deprotected S-Acetyl Group
The S-acetyl group on this compound acts as a protecting group for a thiol functionality. biochempeg.combroadpharm.com This group is stable under various conditions but can be selectively removed to reveal a reactive thiol (-SH) group. researchgate.net This deprotection step allows for subsequent conjugation reactions targeting the newly formed thiol.
Once deprotected, the thiol group can readily react with maleimide-functionalized molecules. broadpharm.com This reaction, a Michael addition, forms a stable thioether bond and is highly specific for thiols, especially at a neutral pH. broadpharm.comcreativepegworks.com The reaction is generally rapid, often completing within a few hours at room temperature. broadpharm.com However, the stability of the resulting succinimide (B58015) thioether can be a concern, as it may undergo a retro-Michael reaction (thiol exchange) or hydrolysis of the succinimide ring. prolynxinc.comacs.org Ring-opening hydrolysis can, in some cases, stabilize the conjugate. prolynxinc.comacs.org
Table 2: Comparison of Thiol-Mediated Conjugation Chemistries
| Conjugation Chemistry | Reactive Partner | Bond Formed | Key Features |
| Maleimide-Thiol Conjugation | Maleimide (B117702) | Thioether | Rapid and specific at neutral pH; potential for instability of the resulting adduct. broadpharm.comcreativepegworks.comprolynxinc.com |
| Disulfide Bond Formation | Another thiol or a pyridyl disulfide | Disulfide | Reversible bond, cleavable under reducing conditions; useful for drug delivery applications. acs.org |
The deprotected thiol can also participate in disulfide bond formation. This can occur through a thiol-disulfide exchange reaction with another thiol-containing molecule in the presence of an oxidizing agent or by reacting with a pyridyl disulfide. acs.org The formation of a disulfide bond is a reversible process, as the bond can be cleaved under reducing conditions, such as those found within cells. acs.org This reversibility is a key feature exploited in the design of drug delivery systems, allowing for the release of a conjugated molecule in a specific cellular environment.
Other Thiol-Reactive Chemistries
While the deprotected thiol of this compound offers a versatile handle for bioconjugation, its utility is defined by the range of chemical reactions it can participate in. Beyond simple thiol-alkyne reactions, several other well-established thiol-reactive chemistries are frequently employed in the synthesis of complex biomolecular conjugates. These methods offer varying degrees of selectivity, stability, and reaction kinetics, making them suitable for different applications.
Thiol-Maleimide Addition The reaction between a thiol and a maleimide is a cornerstone of bioconjugation, widely used to link biomolecules. axispharm.com This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiolate anion attacks one of the double-bonded carbons of the electron-deficient maleimide ring. axispharm.com The key advantages of this chemistry are its high efficiency and remarkable selectivity for thiols, especially within the physiological pH range of 6.5 to 7.5. axispharm.com At neutral pH, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, allowing for highly specific modification of cysteine residues in proteins. axispharm.com
However, the stability of the resulting thiosuccinimide adduct can be a concern. acs.orgprolynxinc.com The conjugate can undergo a retro-Michael reaction, leading to cleavage and exchange with other available thiols, which can compromise the integrity of the bioconjugate in vivo. acs.orgprolynxinc.com Additionally, when the maleimide reacts with a peptide or protein containing an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks a carbonyl group of the succinimide ring, leading to a thiazine (B8601807) rearrangement. bachem.com This can complicate purification and lead to product loss. bachem.com Despite these potential drawbacks, the thiol-maleimide reaction remains a popular choice for applications like the creation of antibody-drug conjugates (ADCs). axispharm.comprolynxinc.com
Thiol-Ene Radical Addition The thiol-ene reaction is a photo-initiated radical addition process that forms a stable thioether bond between a thiol and an alkene (the 'ene'). researchgate.net This reaction is often categorized as a "click" reaction due to its high efficiency, rapid speed, minimal side products, and stereospecificity. researchgate.netacs.org The process is typically initiated by UV light in the presence of a photoinitiator, which generates a thiyl radical from the thiol. rsc.org This radical then adds across the alkene double bond, propagating a radical chain reaction that leads to the final thioether linkage. acs.org
The thiol-ene reaction is valued for its biorthogonality and the stability of the resulting bond. researchgate.netnih.gov It has been successfully used for various applications, including peptide modification, glycosylation, and linking biomolecules to nanoparticles. researchgate.netnih.gov One limitation is that the required UV irradiation or heat may not be compatible with all biomolecules. acs.org However, careful tuning of reaction conditions, such as using visible light and specific photosensitizers, can mitigate this issue and allow for conjugation in complex biological systems. researchgate.netrsc.org
Other Thiol-Reactive Strategies Several other chemistries are available for thiol conjugation, each with specific characteristics.
Thiol-Disulfide Exchange: This reaction occurs between a free thiol and a pyridyl disulfide group. It results in the formation of a new disulfide bond, which is a cleavable linkage, and the release of pyridine-2-thione, a yellow chromophore that allows for easy monitoring of the reaction's progress. acs.org The reversibility of the disulfide bond in the reducing environment of the cell is a key feature for drug delivery systems where the payload needs to be released. acs.org
Thiol-Halogenide Reactions: The reaction of thiols with alkyl halides (e.g., iodoacetamides) is a traditional method for forming stable thioether bonds. However, this chemistry often requires long reaction times and basic conditions, which can be too harsh for many sensitive biomolecules. acs.org
Thiol-Yne Chemistry: This reaction involves the addition of two thiol molecules to one alkyne group, making it useful for creating dendritic structures. acs.org However, its application in bioconjugation is less common, and steric hindrance can be a challenge when using bulky thiols. acs.org
| Chemistry | Reactive Partners | Bond Formed | Key Features | Citations |
|---|---|---|---|---|
| Thiol-Maleimide Addition | Thiol + Maleimide | Thiosuccinimide | Highly selective for thiols at pH 6.5-7.5; fast reaction rate; bond can be reversible (retro-Michael). | axispharm.comacs.orgprolynxinc.combachem.com |
| Thiol-Ene Radical Addition | Thiol + Alkene | Thioether | "Click" reaction; requires radical initiator (e.g., UV light); forms stable, non-reversible bond. | researchgate.netacs.orgacs.orgnih.gov |
| Thiol-Disulfide Exchange | Thiol + Pyridyl Disulfide | Disulfide | Forms a cleavable bond; reaction can be monitored spectrophotometrically. | acs.org |
| Thiol-Halogenide Reaction | Thiol + Alkyl Halide | Thioether | Forms a stable bond; often requires harsh conditions (long reaction times, base). | acs.org |
Applications of S Acetyl Peg4 Propargyl in Proteomics Research
Activity-Based Proteomics Profiling (ABPP)
Activity-Based Proteomics Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes within complex biological systems. medchemexpress.comrsc.org The unique structure of S-acetyl-PEG4-Propargyl makes it an invaluable component in the design of advanced ABPP probes.
The design of an effective ABPP probe hinges on three key components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a linker, and a reporter tag for detection and enrichment. thermofisher.com this compound serves as a bifunctional building block, providing both the linker and a latent reporter handle.
In the synthesis of an ABPP probe, a targeting ligand or a reactive electrophile is typically coupled to the deprotected thiol of this compound. The S-acetyl group can be readily removed under mild basic conditions to reveal a reactive thiol (-SH) group. broadpharm.comchemscene.com This thiol can then be conjugated to a variety of reactive warheads designed to target specific enzyme classes. The propargyl group at the other end of the molecule functions as a bioorthogonal handle. broadpharm.comchemscene.com This alkyne moiety remains inert during the initial labeling of proteins but can be specifically reacted in a subsequent step with an azide-containing reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". nih.gov
The PEG4 linker offers several advantages, including increased hydrophilicity of the probe, which can improve its solubility in aqueous biological media and potentially enhance cell permeability. broadpharm.comabbexa.com
Table 1: Key Functional Groups of this compound and Their Roles in ABPP Probe Design
| Functional Group | Role in ABPP Probe |
| S-acetyl | A protecting group for the thiol, which upon removal, allows for conjugation to a reactive "warhead". |
| PEG4 Linker | Increases solubility and provides a flexible spacer between the warhead and the reporter handle. |
| Propargyl | A bioorthogonal alkyne handle for the "click" reaction with an azide-tagged reporter molecule. |
Once a cell lysate or a living cell system is treated with an this compound-based ABPP probe, the probe covalently labels its target enzymes. Following this labeling event, the proteome is typically harvested, and the propargyl-tagged proteins are conjugated to a reporter molecule. For enrichment purposes, this reporter is often an azide-functionalized biotin (B1667282) tag.
The subsequent workflow involves the enrichment of these biotinylated proteins using streptavidin-coated affinity matrices, such as agarose (B213101) or magnetic beads. This step isolates the probe-labeled proteins from the vast excess of unlabeled proteins in the proteome. After stringent washing steps to remove non-specifically bound proteins, the enriched proteins are eluted.
The identification of these target proteins is then carried out using mass spectrometry-based proteomics. The enriched proteins are typically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting fragmentation spectra are searched against protein sequence databases to identify the specific proteins that were targeted by the ABPP probe.
This compound-based probes can be integrated into various quantitative proteomics workflows to compare enzyme activities across different biological states. These approaches allow for the precise measurement of changes in the functional state of enzymes in response to stimuli, disease, or drug treatment.
One common strategy is the use of stable isotope labeling. For instance, in a competitive ABPP experiment, two different cell populations (e.g., treated vs. untreated) can be labeled with the this compound probe. After labeling and click chemistry with a biotin-azide tag, the enriched proteins from both samples can be differentially labeled with isotopic reagents before being combined and analyzed by mass spectrometry.
Alternatively, stable isotope labeling with amino acids in cell culture (SILAC) can be employed. In a SILAC experiment, cells are grown in media containing either "light" or "heavy" isotopic forms of essential amino acids. nih.gov This leads to the incorporation of these isotopes into the entire proteome. Following treatment and labeling with the this compound probe, the proteomes are mixed, and the labeled proteins are enriched. The relative abundance of the "light" and "heavy" forms of the identified peptides in the mass spectrometer provides a quantitative measure of the change in enzyme activity.
Enrichment and Identification of Target Proteins
Protein-Protein Interaction (PPI) Studies
Understanding the intricate network of protein-protein interactions is fundamental to deciphering cellular processes. This compound can be adapted for use in chemical cross-linking mass spectrometry (XL-MS) to map these interactions.
In the context of PPI studies, this compound can be functionalized to create a heterobifunctional cross-linker. The deprotected thiol can be reacted with a moiety that targets a specific amino acid residue (e.g., a maleimide (B117702) for cysteine residues), while the propargyl group serves as a handle for subsequent enrichment.
Alternatively, the propargyl group can be part of a photo-reactive cross-linker. Upon photoactivation, the cross-linker forms a covalent bond with nearby proteins. The propargyl tag then allows for the enrichment of the cross-linked protein complexes. The PEG4 linker in these cross-linkers provides a defined spacer length, which can offer structural information about the distance between the interacting proteins.
Following the in vivo or in vitro cross-linking reaction, the cells are lysed, and the propargyl-tagged protein complexes are conjugated to an azide-biotin tag via click chemistry. These complexes are then enriched using streptavidin affinity chromatography.
The enriched protein complexes are digested, and the resulting cross-linked peptides are analyzed by mass spectrometry. nih.gov The analysis of cross-linked peptides is more complex than that of linear peptides, as the fragmentation spectrum contains information from two different peptide chains. Specialized software is required to identify the interacting peptides and the specific residues that were cross-linked. This information is then used to identify the interacting proteins and to map the interface of their interaction.
Cross-linking Strategies Employing this compound
Post-Translational Modification (PTM) Analysis
The chemical compound this compound is a specialized bifunctional molecule designed for advanced applications in proteomics, particularly for the analysis of post-translational modifications (PTMs). PTMs are covalent processing events that occur after protein synthesis, dramatically expanding the functional capacity of the proteome by altering protein properties such as activity, stability, and localization. nih.gov this compound's unique structure, featuring a protected thiol group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne handle, makes it a versatile tool for investigating specific types of PTMs and the enzymes that regulate them.
The molecule consists of three key functional components:
S-acetyl group : This serves as a protected form of a thiol (-SH) group. Within the cellular environment, endogenous esterase enzymes can cleave the acetyl group, exposing the reactive thiol. This functionality is crucial for studying thiol-related PTMs.
PEG4 spacer : The tetra-polyethylene glycol linker enhances the molecule's solubility in aqueous solutions, a critical feature for biological experiments. abbexa.com It also provides a flexible spacer arm of a defined length, which is essential when the molecule is used to link two other entities, such as in proteolysis targeting chimeras (PROTACs). nih.govmedchemexpress.com
Propargyl group : This terminal alkyne is a bioorthogonal handle. It does not react with native biological functional groups but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-tagged molecule. thermofisher.com This "click chemistry" reaction allows for the attachment of reporter molecules, such as fluorophores or biotin, for subsequent detection, visualization, or enrichment of labeled proteins. nih.gov
Table 1: Functional Components of this compound
| Component | Chemical Group | Function in Proteomics Research |
|---|---|---|
| Protected Thiol | S-acetyl | Serves as a precursor to a reactive thiol group for probing cysteine modifications. |
| Linker | PEG4 (Polyethylene Glycol) | Increases aqueous solubility and provides optimal spacing for molecular interactions. abbexa.com |
| Bioorthogonal Handle | Propargyl (Alkyne) | Enables specific chemical ligation to azide-containing reporters via click chemistry. thermofisher.com |
Investigating S-Acetylation and Thiol-Related PTMs
This compound is particularly well-suited for the study of PTMs involving the amino acid cysteine, which contains a thiol group. One such critical modification is S-acylation, the reversible attachment of a fatty acid to a cysteine residue. nih.gov This lipid modification can significantly impact protein hydrophobicity, affecting protein trafficking, stability, and protein-protein interactions. nih.gov
The study of S-acylation and other thiol-related modifications can be approached using this compound as a chemical reporter. After cellular uptake and deacetylation to expose the thiol, the molecule can potentially be used to label proteins that are substrates for specific enzymes involved in thiol modifications. The propargyl handle then allows for the selective tagging of these proteins of interest. For example, after treating cells with the probe, cell lysates can be reacted with an azide-biotin tag. The biotinylated proteins can then be enriched using streptavidin affinity chromatography and subsequently identified by mass spectrometry. This workflow enables the discovery of novel proteins undergoing specific types of thiol modifications.
S-acylation is dynamically regulated by the opposing activities of protein acyltransferases (PATs), which add the lipid group, and acyl-protein thioesterases (APTs), which remove it. nih.gov The DHHC family of enzymes represents a major class of PATs. nih.gov Chemical probes that mimic the substrates of these enzymes are invaluable for characterizing their activity and identifying their targets.
Table 2: Research Findings on Thiol-Related PTMs Using Alkyne-Tagged Probes
| Identified Protein | Type of Thiol PTM | Enzyme Family Implicated | Research Application |
|---|---|---|---|
| Small GTPase Ras | S-palmitoylation | DHHC-PATs | Studying subcellular trafficking and signaling pathways. nih.gov |
| Dopamine Transporter (DAT) | S-palmitoylation | DHHC-PATs | Investigating protein stability and neurotransmitter reuptake. nih.gov |
| MYC | Cysteine modification | Not specified | Direct covalent targeting for functional inhibition. nih.gov |
| Actin | Cysteine acetylation | Not specified | Probing cytoplasmic functions and cell morphology. nih.gov |
Probing Enzyme Activity Modulating PTMs
Post-translational modifications are key regulators of enzyme function, capable of switching their catalytic activity on or off. uni-muenchen.de this compound can be employed not just to identify modified proteins, but also to probe the activity of the enzymes responsible for these modifications. These enzymes are often categorized as "writers," which add the modification (e.g., acetyltransferases), and "erasers," which remove it (e.g., deacetylases). uni-muenchen.de
A significant application of this compound is in the synthesis of PROTACs. medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com This technology is a powerful strategy for reducing the levels of disease-causing proteins.
In this context, this compound acts as a chemical linker to build the PROTAC. The propargyl end can be used to attach a ligand that binds to the target enzyme, while the S-acetyl end can be deprotected and used to attach a ligand for an E3 ligase, such as cereblon or VHL. Research has demonstrated the effectiveness of PEG4 linkers in constructing potent PROTACs. For example, a PROTAC designed to degrade the lysine (B10760008) acetyltransferase p300/CBP utilized a PEG4 linker to connect the p300/CBP inhibitor to a ligand for the cereblon E3 ligase, resulting in effective degradation of the target enzyme. nih.gov By using this compound, researchers can synthesize novel PROTACs to target and induce the degradation of enzymes involved in PTM pathways that are dysregulated in diseases like cancer.
Table 3: Enzymes Modulated by PTMs as Targets for Probe-Based Research
| Enzyme Class | Modifying PTM | Function | Relevance for Probe Application |
|---|---|---|---|
| Lysine Acetyltransferases (KATs) | Lysine Acetylation | Adds acetyl groups to lysine residues, affecting protein charge and function. nih.gov | Development of PROTACs to induce degradation of specific KATs (e.g., p300/CBP). nih.gov |
| Lysine Deacetylases (KDACs) | Lysine Acetylation | Removes acetyl groups from lysine residues. nih.gov | Design of targeted degraders for overactive KDACs in disease. |
| Protein Arginine Methyltransferases (PRMTs) | Arginine Methylation | Adds methyl groups to arginine, modulating signal transduction and gene expression. nih.gov | Development of specific chemical probes and inhibitors to study enzyme function. rsc.org |
| DHHC Protein Acyltransferases (PATs) | S-acylation | Adds fatty acids to cysteine residues, affecting protein localization and stability. nih.gov | Identification of enzyme substrates and development of activity-based probes. |
S Acetyl Peg4 Propargyl in the Development of Targeted Therapeutics
PROTAC (Proteolysis-Targeting Chimeras) Linker Applications
The design of a PROTAC is a multi-parameter optimization challenge where the linker plays a crucial role. nih.gov S-acetyl-PEG4-Propargyl offers several advantageous features for PROTAC design.
Dual Functionality : The molecule possesses two distinct reactive handles. The S-acetyl group can be easily deprotected to reveal a reactive thiol (-SH) group, suitable for conjugation to a POI ligand or an E3 ligase ligand. The propargyl group provides a terminal alkyne, which can be coupled to a corresponding azide-functionalized component using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. broadpharm.com
Hydrophilicity and Solubility : The tetra-polyethylene glycol (PEG4) chain is a key feature. Many potent protein ligands are highly hydrophobic; incorporating a hydrophilic PEG linker can significantly improve the solubility of the final PROTAC molecule in aqueous media, which is essential for its biological activity and favorable pharmacokinetic properties. broadpharm.com
Linker Length and Flexibility : The length and flexibility of the linker are paramount for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase. nih.gov The PEG4 unit in this compound provides a defined length and degree of flexibility that can be critical for achieving the correct orientation for ubiquitination. While historically PROTAC linkers were simple alkyl chains, the use of PEG motifs has become a standard strategy. nih.gov
PROTACs function through an event-driven, catalytic mechanism rather than by occupying a binding site. mdpi.com A PROTAC constructed using an this compound linker initiates protein degradation through a sequence of intracellular events:
Ternary Complex Formation : The PROTAC simultaneously binds to the target POI and an E3 ubiquitin ligase inside the cell, forming a key ternary complex. The this compound linker acts as the physical bridge that makes this interaction possible.
Ubiquitination : The formation of the ternary complex brings the POI into the vicinity of the E3 ligase and its associated E2 ubiquitin-conjugating enzyme. frontiersin.org This proximity triggers the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.
Proteasomal Degradation : The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.
Catalytic Cycle : After the POI is degraded, the PROTAC is released and can go on to bind another POI molecule, repeating the degradation cycle. mdpi.com This catalytic nature allows PROTACs to be effective at very low concentrations.
The biological activity of a PROTAC is highly sensitive to the structure of its linker. Structure-activity relationship (SAR) studies are therefore essential to optimize degradation potency and selectivity. While specific SAR studies exhaustively detailing modifications to the this compound linker itself are not broadly published, general principles from related studies are directly applicable.
Key SAR questions involving a linker like this compound include:
Linker Length : Even minor changes in linker length, such as moving from a PEG3 to a PEG5 unit, can dramatically alter degradation efficiency (measured as DC50, the concentration for 50% degradation) or even change the selectivity of the PROTAC between two closely related proteins. frontiersin.org
Linker Composition : Replacing a flexible PEG linker with a more rigid alkyl or aromatic structure can improve pharmacokinetic properties but may also hinder the formation of a productive ternary complex, leading to a loss of activity. nih.gov Conversely, a linker that is too flexible may have an entropic penalty that disfavors complex formation.
Attachment Points : The position where the linker is attached to the POI and E3 ligands can profoundly impact the stability of the ternary complex and, consequently, the degradation activity. nih.gov
Research into H-PGDS-targeting PROTACs illustrates these principles. In one study, researchers compared four PROTACs with different E3 ligand attachment points and POI ligands. The results showed that subtle changes in structure led to significant differences in degradation potency, which was correlated with the predicted stability of the ternary complex. nih.govresearchgate.net
| Compound | POI Ligand | E3 Ligand (Pomalidomide) Attachment | H-PGDS Degradation (DC50) | Reference |
| PROTAC1 | TFC-007 | C5-position | 18.7 pM | nih.gov |
| PROTAC2 | TFC-007 | C4-position | 27.6 pM | nih.gov |
| PROTAC3 | TAS-205 | C4-position | 71.4 pM | nih.gov |
| PROTAC4 | TAS-205 | C5-position | 23.8 pM | nih.gov |
| This table is an illustrative example of SAR principles in PROTACs, showing how ligand choice and linker attachment points affect degradation. The linkers in this study were not this compound but demonstrate the types of analyses relevant to its application. |
Cellular Degradation Mechanisms Induced by this compound PROTACs
Antibody-Drug Conjugates (ADCs) and Biologics Conjugation
ADCs are a class of targeted therapeutics that combine the tumor-targeting specificity of a monoclonal antibody with the high potency of a cytotoxic small molecule. nih.gov The linker connecting the antibody and the payload is critical to the ADC's success, affecting its stability, pharmacokinetics, and efficacy. medchemexpress.com
Traditional methods for creating ADCs often involve conjugating drugs to lysine or cysteine residues naturally present on the antibody. This results in a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs) and conjugation sites, which can lead to unpredictable pharmacokinetics and a narrow therapeutic window. nih.govmdpi.com
This compound is ideally suited for modern, site-specific conjugation strategies that produce homogeneous ADCs. broadpharm.com The key is its propargyl group, which enables bioorthogonal click chemistry. broadpharm.commedchemexpress.com A typical strategy would involve:
Antibody Engineering : An azide (B81097) functional group (-N3) is introduced at a specific, predetermined site on the antibody. This can be achieved through various protein engineering techniques, such as incorporating an unnatural amino acid or through enzymatic modification of the antibody's native glycans. nih.govnih.govfrontiersin.org
Linker-Payload Preparation : The cytotoxic payload is attached to the this compound linker after the deprotection of the S-acetyl group to a thiol.
Click Reaction : The azide-modified antibody is then reacted with the alkyne-bearing linker-payload construct. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms a stable, covalent triazole linkage, yielding a homogeneous ADC with a precise DAR. broadpharm.com
This approach provides a well-defined product, which is a significant advantage for both manufacturing and clinical performance. nih.gov
The choice of linker directly influences the performance of an ADC. mdpi.com The features of this compound contribute positively to both efficacy and pharmacokinetics.
Improved Pharmacokinetics : Many potent cytotoxic payloads are hydrophobic. Attaching them to an antibody can lead to aggregation and rapid clearance from circulation. The hydrophilic PEG4 spacer helps to mask the hydrophobicity of the payload, improving the solubility and stability of the entire ADC construct. frontiersin.orgnih.gov This often leads to a longer half-life in circulation and better tumor accumulation.
Enhanced Stability : The triazole bond formed via click chemistry is extremely stable under physiological conditions. broadpharm.com This ensures that the cytotoxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity that could result from premature drug release. medchemexpress.com
Homogeneity and Efficacy : Site-specific conjugation using linkers like this compound results in a uniform ADC product. nih.gov This homogeneity is linked to more predictable pharmacokinetics and a wider therapeutic index, as it eliminates the presence of less effective or more toxic species found in heterogeneous mixtures. medchemexpress.com
Site-Specific Conjugation Strategies Utilizing this compound
Development of Modality-Bridging Conjugates
In the development of targeted therapeutics, the ability to link different functional molecules, or "modalities," is a cornerstone of creating novel and highly specific treatment strategies. Modality-bridging conjugates are sophisticated constructs designed to connect distinct molecular entities, such as a targeting moiety and a therapeutic agent, into a single, functional molecule. The chemical linker used to join these parts is critical to the success of the conjugate. This compound has emerged as a valuable and versatile heterobifunctional linker for constructing these complex therapeutic agents.
This compound's structure is uniquely suited for this role, incorporating three key features: a protected thiol group (S-acetyl), a terminal alkyne (propargyl), and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. broadpharm.com This trifecta of components allows for a sequential and controlled conjugation strategy, which is essential when building intricate molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). broadpharm.commedchemexpress.comambeed.com
A primary application of this compound is in the synthesis of PROTACs. medchemexpress.comxcessbio.com PROTACs are quintessential modality-bridging molecules that recruit the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy a target protein. medchemexpress.comxcessbio.com They consist of a ligand that binds to the target protein and another ligand that binds to an E3 ubiquitin ligase, joined by a linker. This compound is used as this linker, connecting the two different ligands to form the complete PROTAC molecule. medchemexpress.com
The table below outlines the functional components of the this compound linker and their specific roles in the synthesis of modality-bridging conjugates.
| Functional Group | Chemical Moiety | Role in Conjugation |
| Propargyl | Alkyne (-C≡CH) | Reacts with azide-containing molecules via copper-catalyzed "click chemistry" (CuAAC) to form a stable triazole linkage. broadpharm.commedchemexpress.com |
| S-acetyl | Thioester (-SC(O)CH₃) | A protected thiol group. It can be deprotected to expose a reactive thiol (-SH) for conjugation to a second molecule. broadpharm.comthermofisher.com |
| PEG4 | Polyethylene Glycol | Acts as a hydrophilic spacer to increase solubility and provide distance between the conjugated modalities. broadpharm.comabbexa.com |
The use of linkers like this compound is also integral to the development of other complex therapeutics such as Antibody-Drug Conjugates (ADCs), where a large antibody is linked to a potent cytotoxic drug. ambeed.commedchemexpress.com The principles of sequential conjugation enabled by this linker are broadly applicable across the field of bioconjugation for creating targeted drug delivery systems. broadpharm.comcd-bioparticles.net
S Acetyl Peg4 Propargyl in Materials Science and Nanotechnology
Surface Functionalization for Biosensing and Diagnostics
The ability to modify and control the properties of surfaces at the molecular level is fundamental to the development of sensitive and specific biosensors and diagnostic platforms. S-acetyl-PEG4-Propargyl serves as a critical linker for surface functionalization, enabling the stable attachment of biological molecules to various substrates. The presence of two distinct reactive handles—the alkyne and the protected thiol—allows for orthogonal or sequential modification of surfaces. broadpharm.com This dual functionality is advantageous for creating complex surface architectures. The PEG4 chain plays a crucial role by acting as a spacer that extends the attached biomolecules away from the surface, minimizing steric hindrance and reducing non-specific protein adsorption, which in turn enhances the signal-to-noise ratio in biosensing assays. axispharm.com
The immobilization of biomolecules such as peptides, proteins, or nucleic acids onto solid supports is a cornerstone of modern diagnostics. This compound offers robust methods for achieving this. The terminal propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. broadpharm.comcd-bioparticles.net Biomolecules that have been pre-functionalized with an azide (B81097) group can be covalently and stably linked to a propargyl-modified surface in a highly controlled manner. thermofisher.com
Alternatively, the S-acetyl group can be chemically removed (deprotected) to reveal a free thiol (-SH) group. broadpharm.com This thiol can then form a strong covalent bond with maleimide-functionalized biomolecules or directly chemisorb onto noble metal surfaces, such as gold, which is a common substrate for biosensor technologies like surface plasmon resonance (SPR). axispharm.com This versatility allows researchers to choose the most suitable immobilization strategy based on the substrate material and the nature of the biomolecule.
Table 1: Immobilization Strategies Using this compound
| Functional Group | Reactive Partner | Chemistry | Application |
|---|---|---|---|
| Propargyl (Alkyne) | Azide-modified biomolecule | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent attachment to various substrates. broadpharm.comthermofisher.com |
| Thiol (after deprotection) | Maleimide-modified biomolecule | Thiol-Michael Addition | Covalent attachment of specific proteins or peptides. nih.gov |
Creating environments that mimic the natural extracellular matrix (ECM) is essential for advancing cell culture and regenerative medicine. Bioactive surfaces can be engineered using this compound to control cell adhesion, proliferation, and differentiation. By first coating a substrate with this linker, a biocompatible, protein-repellent PEG layer is formed. abbexa.combiochempeg.com Subsequently, specific cell-adhesive peptides (such as those containing the RGD sequence) or growth factors can be covalently attached via the propargyl or thiol termini. This approach allows for precise control over the density and spatial arrangement of bioactive cues, enabling the systematic study of cell-surface interactions and the development of improved scaffolds for tissue engineering.
Immobilization of Biomolecules onto Solid Supports
Engineering of Smart Biomaterials
"Smart" biomaterials are designed to respond to specific physical, chemical, or biological stimuli, undergoing changes in their properties. These materials are at the forefront of innovations in drug delivery and tissue engineering. This compound serves as a versatile building block in the synthesis of such materials, enabling the incorporation of multiple functionalities and responsive elements into a single system.
Hydrogels are water-swollen polymer networks that structurally resemble the native ECM, making them ideal scaffolds for tissue engineering and 3D cell culture. nih.gov The bifunctional nature of this compound makes it an excellent crosslinking agent for hydrogel formation. For instance, it can crosslink azide-functionalized polymers (like modified hyaluronic acid or dextran) via its alkyne group while simultaneously reacting with other polymers through its thiol group in thiol-ene or thiol-Michael addition reactions. nih.govacs.org
This dual crosslinking capability allows for the fabrication of multi-component, interpenetrating polymer networks with tunable properties. The mechanical characteristics of the hydrogel, such as stiffness and porosity, can be precisely controlled by adjusting the concentration of the polymer and the crosslinker, which is critical for directing cell behavior. nih.govmdpi.com
Table 2: Research Findings on Hydrogel Synthesis
| Polymer System | Crosslinking Chemistry | Key Finding | Reference |
|---|---|---|---|
| PEG-based | Tetrazine-norbornene IEDDA | Formation of cell-degradable scaffolds suitable for protein patterning and cell encapsulation. | acs.org |
| Dextran & Hyaluronic Acid | Enzymatic (Horseradish Peroxidase) | Production of injectable hybrid hydrogels with good mechanical and biological properties for cartilage tissue engineering. | researchgate.net |
| Gelatin Methacrylate (GelMA) | Photopolymerization | Polymer concentration directly influences scaffold porosity, swelling, and mechanical properties, affecting osteogenic differentiation. | nih.gov |
A key feature of smart biomaterials is their ability to release therapeutic payloads in response to specific triggers present in the target environment, such as a tumor or site of inflammation. This compound can be used to tether drugs or imaging agents to a material scaffold via linkages that are stable under normal physiological conditions but cleave in response to a specific stimulus. For example, a drug can be attached through a disulfide bond (formed via the thiol group), which is readily cleaved in the highly reductive intracellular environment or in the presence of glutathione. chemrxiv.org Similarly, pH-sensitive linkers can be incorporated that degrade in the acidic microenvironment of tumors, triggering localized drug release. nih.govmdpi.com This strategy enhances therapeutic efficacy while minimizing off-target side effects. researchgate.net
Synthesis of Hydrogels and Polymeric Scaffolds
Nanoparticle Surface Modification for Drug Delivery and Imaging
Nanoparticles hold immense promise as vehicles for targeted drug delivery and diagnostic imaging. However, unmodified nanoparticles are often quickly cleared from circulation by the immune system. nih.gov Surface modification with this compound is a powerful strategy to overcome this challenge.
The process, known as PEGylation, involves coating the nanoparticle surface with PEG chains. frontiersin.org This PEG layer creates a hydrophilic shield that reduces protein adsorption (opsonization) and subsequent uptake by phagocytic cells of the mononuclear phagocyte system. nih.gov The result is a "stealth" nanoparticle with a significantly prolonged systemic circulation time, which increases the probability of it reaching its target tissue. nih.govfrontiersin.org
Beyond providing a stealth coating, the terminal functional groups of this compound are available for further modification. The propargyl or thiol group can be used to conjugate targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on diseased cells. frontiersin.orgnih.gov This active targeting strategy enhances the accumulation of the nanoparticles at the desired site, improving diagnostic sensitivity and therapeutic outcomes. frontiersin.org
Table 3: Applications in Nanoparticle Surface Modification
| Modification | Purpose | Mechanism | Benefit |
|---|---|---|---|
| PEGylation (Stealth Coating) | Evade Immune Clearance | The hydrophilic PEG layer creates a steric barrier that prevents opsonin proteins from binding to the nanoparticle surface. nih.gov | Prolonged blood circulation time, reduced immunogenicity. abbexa.comfrontiersin.org |
| Ligand Conjugation (Active Targeting) | Enhance Specificity | The terminal propargyl or thiol group is used to attach ligands (e.g., antibodies, peptides) that bind to specific cell surface receptors. frontiersin.orgnih.gov | Increased accumulation at target site (e.g., tumor), enhanced therapeutic efficacy, and reduced off-target effects. frontiersin.org |
Advanced Research Methodologies and Future Directions
Integration with Bioorthogonal Chemistry for In Vivo Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biological processes. The S-acetyl-PEG4-Propargyl linker is ideally suited for such applications due to its distinct reactive handles.
The propargyl group is a terminal alkyne, a key component for one of the most robust bioorthogonal reactions: the azide-alkyne cycloaddition. This reaction can be performed in two main ways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC is highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo studies, leading researchers to develop copper-free alternatives like SPAAC for live-cell applications. The terminal alkyne of this compound is primarily used in CuAAC reactions, which are highly effective for modifying biomolecules in fixed cells or in controlled ex vivo environments.
The other end of the linker, the S-acetyl group, serves as a protecting group for a thiol. Upon deacetylation, the free thiol can react with specific partners, most notably maleimide (B117702) groups, to form stable thioether bonds. This dual functionality allows for a two-step conjugation strategy. For instance, a protein with an accessible cysteine residue can be labeled with the deprotected thiol end of the linker. The now-appended alkyne handle is then available for a
Q & A
Q. How can researchers validate the specificity of this compound in multi-component biological systems?
- Answer :
- Competitive binding assays : Introduce excess competing ligands (e.g., free thiols) to test off-target interactions.
- Imaging techniques : Use confocal microscopy with fluorophore-labeled derivatives to track localization.
- Negative controls : Include samples without catalysts or azide partners to confirm reaction dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
